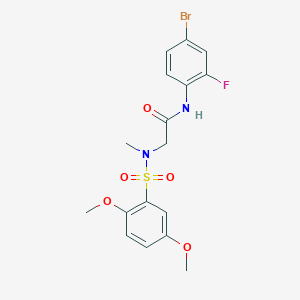![molecular formula C13H19NO5S B7715339 methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a synthetic derivative of the natural compound, estradiol, and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves its binding to the estrogen receptor and activation of downstream signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have a higher binding affinity for the estrogen receptor than estradiol, which may contribute to its anti-proliferative effects on breast cancer cells.
Biochemical and Physiological Effects:
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on breast cancer cells, as well as anti-inflammatory effects in animal models of inflammation. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate in lab experiments is its high binding affinity for the estrogen receptor, which makes it a useful tool for studying estrogen receptor signaling pathways. However, one limitation of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is its synthetic nature, which may limit its applicability to natural systems.
Orientations Futures
There are several future directions for research on methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate. One area of research is the potential use of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate as a therapeutic agent for breast cancer. Another area of research is the development of more natural derivatives of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate that may have broader applicability to natural systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate and its potential use in various scientific research applications.
Méthodes De Synthèse
The synthesis of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves the reaction of 4-hydroxybenzenesulfonamide with acetic anhydride and triethylamine to form the intermediate, 4-acetoxybenzenesulfonamide. This intermediate is then reacted with prop-2-en-1-ol and sodium hydride to form the final product, methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate.
Applications De Recherche Scientifique
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential use in scientific research. One of the main applications of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of estrogen receptor signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to bind to the estrogen receptor and activate downstream signaling pathways, which can be used to study the effects of estrogen on various physiological processes.
Another application of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of breast cancer. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have anti-proliferative effects on breast cancer cells, making it a potential therapeutic agent for the treatment of breast cancer.
Propriétés
IUPAC Name |
methyl 2-[4-(2-methylpropylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)8-14-20(16,17)12-6-4-11(5-7-12)19-9-13(15)18-3/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZMULUEGCCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-methylpropyl)sulfamoyl]phenoxy}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

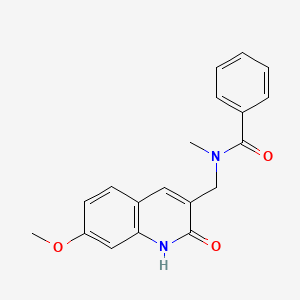

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
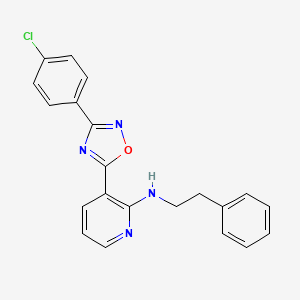
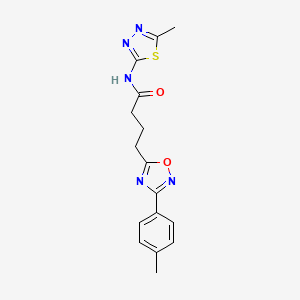
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)
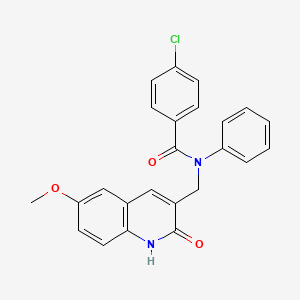
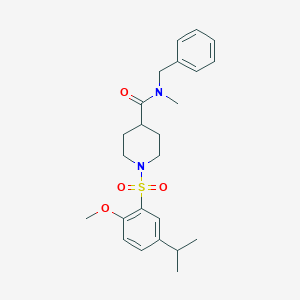
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)


![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)

